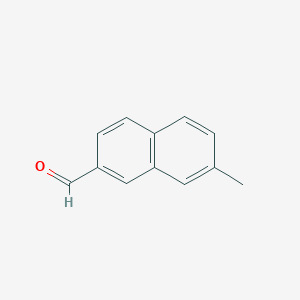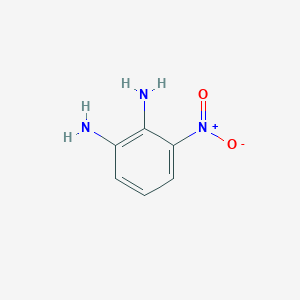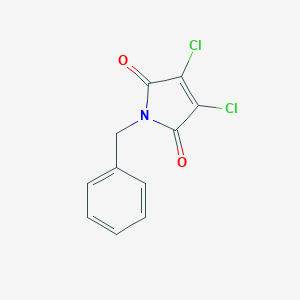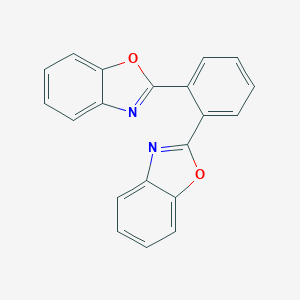
BENZOXAZOLE, 2,2'-o-PHENYLENEBIS-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole, 2,2'-o-phenylenebis- is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is composed of a benzene ring fused with an oxazole ring, which gives it its distinctive properties. In
Aplicaciones Científicas De Investigación
Benzoxazole, 2,2'-o-phenylenebis- has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use as an antioxidant, anti-tumor agent, and as a component in organic electronic devices. Furthermore, it has been used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
Benzoxazole, 2,2'-o-phenylenebis- acts as a fluorescent probe by binding to metal ions such as zinc and copper. This binding results in a change in the fluorescence intensity, which can be measured and used to detect the presence of these metal ions. In terms of its potential use as an anti-tumor agent, benzoxazole, 2,2'-o-phenylenebis- has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Benzoxazole, 2,2'-o-phenylenebis- has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been studied for its potential effects on the central nervous system, as it has been shown to have neuroprotective properties. Additionally, it has been shown to have anti-inflammatory effects, which can help reduce inflammation in various parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using benzoxazole, 2,2'-o-phenylenebis- in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, its unique structure and potential applications make it an interesting compound to study. However, one limitation of using benzoxazole, 2,2'-o-phenylenebis- is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving benzoxazole, 2,2'-o-phenylenebis-. One area of interest is its potential use as an anti-tumor agent, as more research is needed to fully understand its mechanism of action and potential efficacy. Additionally, its potential use in organic electronic devices and as a component in pharmaceuticals and agrochemicals warrants further investigation. Finally, more research is needed to fully understand its effects on the central nervous system and its potential as a neuroprotective agent.
Métodos De Síntesis
Benzoxazole, 2,2'-o-phenylenebis- can be synthesized using various methods, including the reaction of ortho-phenylenediamine with formic acid and acetic anhydride. Another commonly used method involves the reaction of ortho-aminophenol with phthalic anhydride in the presence of a catalyst such as zinc chloride. These methods result in the formation of benzoxazole, which can be purified through recrystallization or column chromatography.
Propiedades
Número CAS |
2442-21-9 |
|---|---|
Nombre del producto |
BENZOXAZOLE, 2,2'-o-PHENYLENEBIS- |
Fórmula molecular |
C20H12N2O2 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
2-[2-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H12N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h1-12H |
Clave InChI |
ASDNIIDZSQLDMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Otros números CAS |
2442-21-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



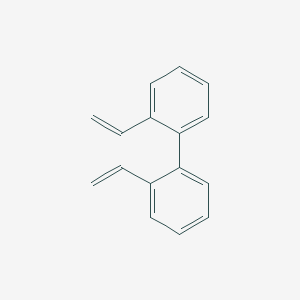
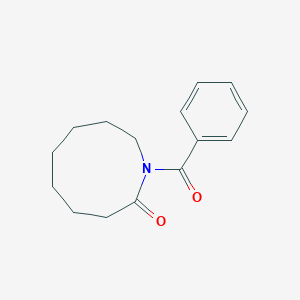
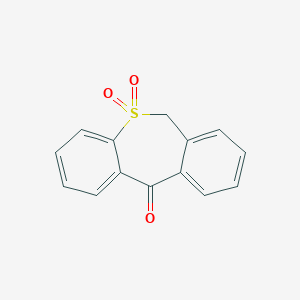

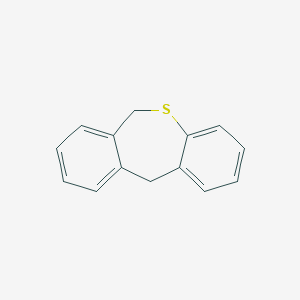
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
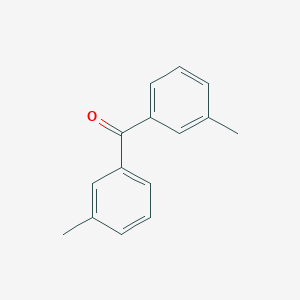
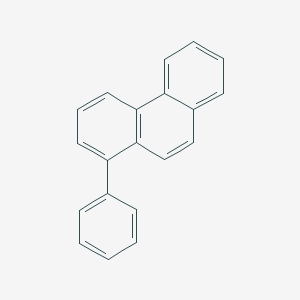
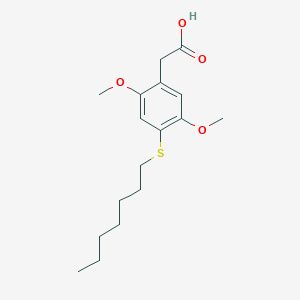
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
